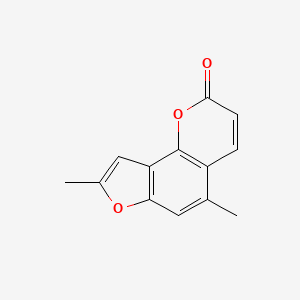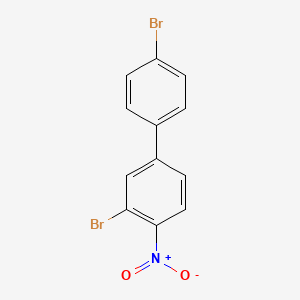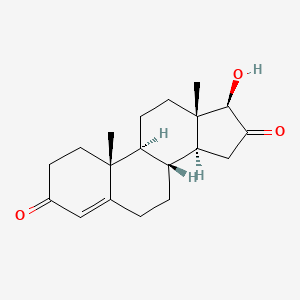
17beta-Hydroxyandrost-4-ene-3,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Ketotestosterone, also known as 17β-Hydroxy-4-androstene-3,16-dione, is a potent androgenic steroid hormone. It is part of the 11-oxygenated androgens group, which are adrenal-derived C19 steroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Ketotestosterone typically involves the hydroxylation of androstenedione. This process is catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1), which is primarily expressed in the adrenal cortex. The hydroxylation of androstenedione results in the formation of 11β-hydroxyandrostenedione, which is then converted to 16-Ketotestosterone .
Industrial Production Methods: Industrial production of 16-Ketotestosterone often employs biotechnological methods, including microbial transformation and enzymatic synthesis. These methods are preferred due to their efficiency and the ability to produce the compound in large quantities. The use of genetically engineered microorganisms to express CYP11B1 has also been explored to enhance production yields .
Análisis De Reacciones Químicas
Types of Reactions: 16-Ketotestosterone undergoes various chemical reactions, including:
Oxidation: Conversion to 11-ketodihydrotestosterone.
Reduction: Formation of 11β-hydroxyandrostenedione.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation: 11-Ketodihydrotestosterone.
Reduction: 11β-Hydroxyandrostenedione.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
16-Ketotestosterone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of steroid hormones.
Biology: Studied for its role in the regulation of androgenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions such as congenital adrenal hyperplasia, polycystic ovary syndrome, and castration-resistant prostate cancer.
Industry: Utilized in the development of performance-enhancing drugs and as a biomarker for doping control in sports
Mecanismo De Acción
16-Ketotestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of androgen-responsive genes. The compound also inhibits the enzyme 11β-hydroxysteroid dehydrogenase, which converts cortisone to cortisol, thereby reducing cortisol levels and exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Testosterone: The primary male sex hormone, responsible for the development of male secondary sexual characteristics.
Dihydrotestosterone: A more potent androgen derived from testosterone.
11-Ketodihydrotestosterone: A metabolite of 16-Ketotestosterone with similar androgenic activity.
Uniqueness: 16-Ketotestosterone is unique due to its dual role as both an androgen and a cortisol inhibitor. This dual functionality makes it particularly valuable in therapeutic applications where both androgenic and anti-inflammatory effects are desired .
Propiedades
Fórmula molecular |
C19H26O3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthrene-3,16-dione |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h9,13-15,17,22H,3-8,10H2,1-2H3/t13-,14+,15+,17+,18+,19+/m1/s1 |
Clave InChI |
GKUQOSSSOLNAIL-XJIZNKBASA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(=O)[C@@H]4O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(=O)C4O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


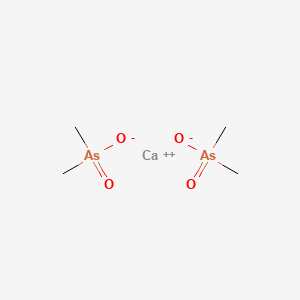
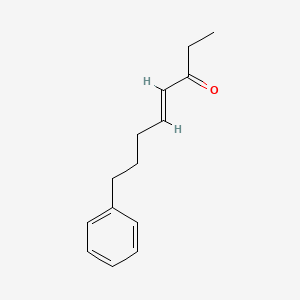
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
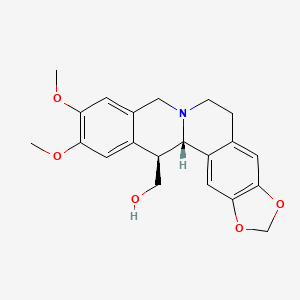
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)



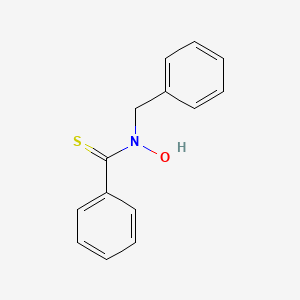
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

